molecular formula C23H25N3O3S B2618116 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946340-54-1

4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No. B2618116
CAS RN: 946340-54-1
M. Wt: 423.53
InChI Key: HJIZDMHIALRRKR-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Histamine-3 Receptor Antagonists : Dahui Zhou et al. (2012) reported on derivatives synthesized and evaluated as potent H3 receptor antagonists, highlighting the potential of structurally related compounds in the development of new pharmacological agents (Zhou et al., 2012).
  • Synthesis of Isoxazole and Naphthyridine Derivatives : Muge Guleli et al. (2019) described an efficient method for synthesizing isoxazole and naphthyridine derivatives, pointing towards the versatility of related compounds in organic synthesis (Guleli et al., 2019).
  • Antitumor Evaluation of Quinolinequinones : Jennyfer Iribarra et al. (2012) synthesized and evaluated novel quinolinequinones for cytotoxic activity, suggesting potential anticancer applications for related benzamide derivatives (Iribarra et al., 2012).

Synthesis Techniques

  • One-Pot Synthesis Method : A study by A. Maleki (2014) explored the one-pot synthesis of complex heterocyclic compounds, demonstrating advanced methodologies that could be applicable to synthesizing related compounds (Maleki, 2014).

Structural and Mechanistic Insights

  • Crystal Structure and Anti-Fatigue Effects : Xianglong Wu et al. (2014) synthesized benzamide derivatives and investigated their anti-fatigue effects, providing a foundation for understanding the structural activity relationships of similar compounds (Wu et al., 2014).

Antimicrobial Potential

  • Synthesis of Quinoline-4-carbohydrazide Derivatives : Babatunde L. Bello et al. (2017) synthesized carbohydrazide derivatives and evaluated their antimicrobial properties, indicating the potential of related compounds in addressing drug-resistant infections (Bello et al., 2017).

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-12-16(2)22-20(13-15)21(14-17(3)24-22)25-23(27)18-6-8-19(9-7-18)30(28,29)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIZDMHIALRRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide

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